molecular formula C14H11ClN2OS2 B2759406 5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-11-9

5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2759406
CAS RN: 325987-11-9
M. Wt: 322.83
InChI Key: UELJLEXONZAFJI-UHFFFAOYSA-N
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Description

“5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been the focus of recent research due to their potential as anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiophene-2-carboxamide exhibit significant in vitro cytotoxicity against cancer cell lines. Specifically, compounds structurally related to 5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, such as thiophene-2-carboxamide derivatives, have demonstrated good inhibitory activity. These derivatives are synthesized through reactions involving chloroacetamide reagents and subsequent condensation, leading to hybrids that show promising anticancer potentials against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

Antimycobacterial Activity

A series of novel derivatives related to this compound was designed and synthesized for their antitubercular activity. These compounds, specifically 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were evaluated against Mycobacterium tuberculosis and showed significant antimycobacterial activity, highlighting their potential as promising antitubercular agents (Marvadi et al., 2020).

Antimicrobial and Docking Studies

Another application is found in the synthesis of thiophene-2-carboxamide derivatives with tetrazol-thiophene and dioxaphosphole moieties. These compounds were evaluated for their antimicrobial activities and subjected to molecular docking studies. The results provided valuable insights into their potential as antimicrobial agents, indicating the compound's relevance in the design of new drugs with specific antimicrobial targets (Talupur et al., 2021).

Sensing Activities and Magnetic Properties

Furthermore, derivatives of the compound have been explored in the functionalization of lanthanide-based metal-organic frameworks. These frameworks exhibited gas adsorption properties, sensing activities towards specific molecules, and significant magnetic properties, suggesting their use in various industrial and scientific applications (Wang et al., 2016).

properties

IUPAC Name

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-10(6-7)20-14(16-12)17-13(18)9-3-4-11(15)19-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJLEXONZAFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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